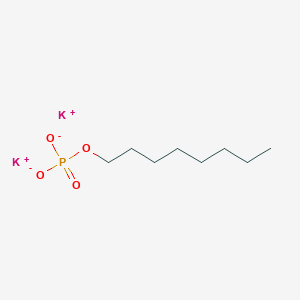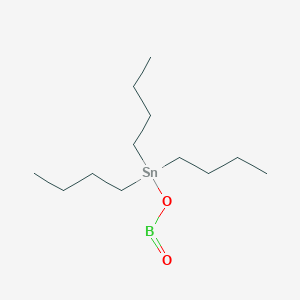![molecular formula C8H8N2O B098035 4-Methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 19190-68-2](/img/structure/B98035.png)
4-Methyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Avandia, known chemically as rosiglitazone maleate, is an oral antidiabetic medication used to control blood sugar levels in individuals with type 2 diabetes mellitus. It belongs to the thiazolidinedione class of drugs and works primarily by increasing insulin sensitivity in the body’s cells .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their ability to mimic naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been found to exhibit significant activity against key kinases such as egfr, her2, and cdk2 . This suggests that the compound may interact with these targets, leading to changes in cellular processes.
Biochemical Pathways
Given the compound’s potential interaction with key kinases, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and exhibit good bioavailability .
Result of Action
Benzimidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone maleate involves several key steps. The starting material is 4-(2-bromoethyl)benzonitrile, which undergoes a reaction with 2-methylpyridine to form 4-[2-(methyl-2-pyridylamino)ethyl]benzonitrile. This intermediate is then reacted with thiazolidine-2,4-dione in the presence of a base to yield rosiglitazone .
Industrial Production Methods
Industrial production of rosiglitazone maleate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Rosiglitazone maleate undergoes several types of chemical reactions, including:
Oxidation: Rosiglitazone can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Rosiglitazone can participate in substitution reactions, particularly involving its aromatic ring
Common Reagents and Conditions
Common reagents used in the reactions of rosiglitazone include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of rosiglitazone include its oxidized and reduced metabolites, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Rosiglitazone maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazolidinediones and their interactions with various reagents.
Biology: Rosiglitazone is used to investigate the mechanisms of insulin sensitivity and glucose metabolism in cells.
Medicine: The compound is extensively studied for its therapeutic effects in managing type 2 diabetes mellitus and its potential benefits in other metabolic disorders.
Industry: Rosiglitazone is used in the pharmaceutical industry for the development of antidiabetic medications and related research .
Comparison with Similar Compounds
Rosiglitazone maleate is often compared with other thiazolidinediones, such as pioglitazone (marketed as Actos) and troglitazone. While all these compounds work by activating PPARγ, rosiglitazone is unique in its specific binding affinity and pharmacokinetic profile. Unlike pioglitazone, rosiglitazone does not have significant PPARα-binding action, which contributes to its distinct therapeutic effects and side effect profile .
List of Similar Compounds
- Pioglitazone (Actos)
- Troglitazone
- Ciglitazone
Properties
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIWZADTVYYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500575 | |
| Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19190-68-2 | |
| Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)








